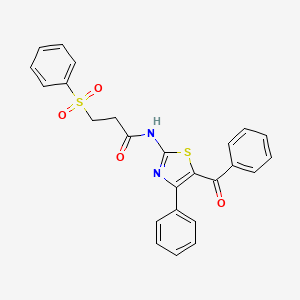
N-(5-ベンゾイル-4-フェニルチアゾール-2-イル)-3-(フェニルスルホニル)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a phenylsulfonyl group
科学的研究の応用
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves the cyclization of precursor compounds. One common method involves the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and phenylsulfonyl group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
作用機序
The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(5-benzoyl-4-phenylthiazol-2-yl)-N,N′-bisbenzyl]ethane-1,2-diamines: Similar structure but with additional benzyl groups.
N-benzoylthiocarbamoyl derivatives: Precursors in the synthesis of the target compound.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to its combination of a thiazole ring, benzoyl group, and phenylsulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.
生物活性
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound with a unique structural composition that combines a thiazole ring, benzoyl group, and phenylsulfonyl group. This combination suggests potential biological activities that warrant detailed investigation. The compound's molecular formula is C25H20N2O4S2 with a molecular weight of 476.6 g/mol.
Synthesis
The synthesis of this compound typically involves cyclization reactions, particularly the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, which leads to the formation of the thiazole ring. This method can be optimized for yield and purity in industrial applications.
Biological Activity
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has shown promise in various biological assays, particularly concerning its antibacterial and antifungal properties. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors, potentially inhibiting their activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents. The presence of the thiazole ring and the sulfonyl group enhances its binding affinity to microbial targets.
The compound's mechanism of action likely involves:
- Enzyme Inhibition : The thiazole and benzoyl groups can interact with active sites on enzymes.
- Receptor Modulation : The phenylsulfonyl group may enhance specificity and binding affinity to certain receptors.
Research Findings
Several studies have documented the biological activities of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide. Below is a summary of key findings:
Case Studies
- Antibacterial Activity : In a study published in a peer-reviewed journal, N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide was tested against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest its potential as an alternative to traditional antibiotics.
- Antifungal Efficacy : Another research effort focused on its antifungal properties, where it was found effective against Candida albicans with a notable reduction in fungal load in treated samples compared to controls.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJXTXUQGDFKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














